7-(Benzoylamino)heptanehydroxamic acid
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Overview
Description
N-(6-Hydroxycarbamoyl-hexyl)-benzamide is a chemical compound with a unique structure that includes a benzamide group attached to a hexyl chain with a hydroxycarbamoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of solvents such as methanol or ethyl acetate, and catalysts like sulfuric acid or sodium bicarbonate .
Industrial Production Methods
Industrial production methods for N-(6-Hydroxycarbamoyl-hexyl)-benzamide may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
N-(6-Hydroxycarbamoyl-hexyl)-benzamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group in the benzamide can be reduced to form an amine.
Substitution: The benzamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or alcohols. Reaction conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced amines, and substituted benzamides, depending on the specific reagents and conditions used .
Scientific Research Applications
N-(6-Hydroxycarbamoyl-hexyl)-benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-(6-Hydroxycarbamoyl-hexyl)-benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxycarbamoyl group can form hydrogen bonds with active sites, while the benzamide group can interact with hydrophobic pockets. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-methylpropyl N-[6-(hydroxycarbamoyl)hexyl]-N-[4-(1H-indol-6-yl)phenyl]carbamate
- tert-butyl N-[4-(3-{[6-(hydroxycarbamoyl)hexyl]carbamoyl}-1,2-oxazol-5-yl)phenyl]carbamate
Uniqueness
N-(6-Hydroxycarbamoyl-hexyl)-benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and interaction profiles, making it valuable for specific applications in research and industry .
Properties
CAS No. |
174664-71-2 |
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Molecular Formula |
C14H20N2O3 |
Molecular Weight |
264.32 g/mol |
IUPAC Name |
N-[7-(hydroxyamino)-7-oxoheptyl]benzamide |
InChI |
InChI=1S/C14H20N2O3/c17-13(16-19)10-6-1-2-7-11-15-14(18)12-8-4-3-5-9-12/h3-5,8-9,19H,1-2,6-7,10-11H2,(H,15,18)(H,16,17) |
InChI Key |
ATWJTSVDLBPZQP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NCCCCCCC(=O)NO |
Origin of Product |
United States |
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